4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
- The compound features a biphenyl core (two phenyl rings connected by a single bond) with carboxylic acid groups attached at the 4’ and 3 positions.
- Its IUPAC name is [1,1’-biphenyl]-4,4’-dicarboxylic acid .
- It exists as a white to light beige powder and has a predicted melting point above 300°C .
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is an organic compound with the chemical formula C₁₄H₁₀O₄. It belongs to the class of biphenyl derivatives.
Preparation Methods
- The synthetic routes for 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid involve several steps:
Step 1: Starting from aniline (phenylamine), perform an oxidation reaction to obtain peroxidized aniline.
Step 2: Deprotect the amino group in peroxidized aniline to yield 4,4’-biphenyldiamine.
Step 3: Oxidize 4,4’-biphenyldiamine to form .
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate) and acid chlorides (e.g., acetyl chloride).
- Major products depend on the specific reaction conditions.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of polyester resins, such as polyester fibers and films.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In drug development, it may interact with molecular targets or pathways relevant to a particular disease or condition.
Comparison with Similar Compounds
- Similar compounds include other biphenyl derivatives, but none with the exact same substitution pattern.
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid: is unique due to its specific substitution pattern and morpholine group.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylphenyl)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)15-3-1-2-14(12-15)13-4-6-16(7-5-13)18-8-10-21-11-9-18/h1-7,12H,8-11H2,(H,19,20) |
InChI Key |
CPTHVBAGGGXUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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